molecular formula C9H9FO3 B1356817 Ethyl 4-fluoro-3-hydroxybenzoate CAS No. 351317-28-7

Ethyl 4-fluoro-3-hydroxybenzoate

Cat. No.: B1356817
CAS No.: 351317-28-7
M. Wt: 184.16 g/mol
InChI Key: QBOPWLOHFBLVGT-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-hydroxybenzoate (CAS 351317-28-7) is a high-purity fluorinated aromatic ester that serves as a versatile and critical synthetic intermediate in advanced organic and medicinal chemistry research. With the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol, this compound features a benzoate core strategically functionalized with a fluorine atom and a phenolic hydroxyl group in the 3 and 4 positions of the aromatic ring . The specific arrangement of its functional groups makes it a valuable scaffold for constructing more complex molecules. The presence of the fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are crucial parameters in drug design . The hydroxyl group serves as a handle for further functionalization, such as etherification or formation of sulfonate esters, while the ethyl ester protects the carboxylic acid functionality and can be readily hydrolyzed or subjected to transesterification reactions. This trifunctional nature allows researchers to employ this compound in the synthesis of diverse target structures, including potential pharmaceuticals and agrochemicals. Fluorinated benzoic acid derivatives, in general, are of considerable importance in the fields of medicine, agrochemicals, and materials science, often used as building blocks in the synthesis of more complex molecules . As such, this compound is intended for use as a key starting material or intermediate in multi-step synthetic routes. It is a cold-chain product that should be stored sealed in a dry environment at room temperature . Safety Information: This compound has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment . Attention: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-3-hydroxybenzoate
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InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPWLOHFBLVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70592462
Record name Ethyl 4-fluoro-3-hydroxybenzoate
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

351317-28-7
Record name Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester
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Record name Ethyl 4-fluoro-3-hydroxybenzoate
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Record name Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester
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Foundational & Exploratory

Investigating the mechanism of action of Ethyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 4-fluoro-3-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a synthetic aromatic compound with potential for novel biological activity, yet it remains largely uncharacterized in scientific literature. This guide presents a comprehensive, multi-phased research framework designed to systematically investigate and determine its mechanism of action (MoA). We pivot from a review of existing data to a prospective strategy, leveraging advanced in silico, biochemical, and cell-based assays. This document serves as a roadmap for researchers, detailing the scientific rationale behind experimental choices, providing validated protocols, and outlining a logical progression from broad phenotypic screening to precise target identification and pathway validation. Our approach is grounded in established principles of drug discovery, emphasizing self-validating systems and data-driven decision-making to rigorously decode the compound's biological function.

Part 1: Foundational Analysis and Hypothesis Generation

Initial Compound Assessment

A thorough review of scientific databases reveals that this compound is primarily cataloged as a chemical intermediate with minimal to no published data on its biological effects. Its structure, featuring a paraben-like ethyl ester, a hydroxyl group, and a fluorine atom, suggests potential interactions with biological systems. The presence of the electron-withdrawing fluorine atom can significantly alter the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity, compared to its non-fluorinated analogs like Ethylparaben.

Hypothesis Formulation from Structural Analogs

Given the absence of direct data, a logical starting point is to examine the known mechanisms of structurally related compounds.

  • Parabens (e.g., Ethylparaben): Commonly used as preservatives in cosmetics and pharmaceuticals, parabens are known for their antimicrobial properties. At higher concentrations, they have been reported to exhibit weak estrogenic activity and can interfere with mitochondrial function by uncoupling oxidative phosphorylation.

  • Hydroxybenzoic Acids: This class of compounds, including salicylic acid and its derivatives, possesses a wide range of activities, most notably anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

  • Fluorinated Phenols: The introduction of fluorine can enhance binding affinity and metabolic stability. For example, fluorinated analogs of enzyme inhibitors often show increased potency.

Based on these analogs, we can formulate several primary hypotheses for the potential MoA of this compound:

  • Hypothesis A: Antimicrobial Agent: The compound may disrupt microbial cell membranes or inhibit essential enzymes, similar to parabens.

  • Hypothesis B: Enzyme Inhibitor: The compound could act as an inhibitor of key enzymes involved in signaling pathways, such as kinases, phosphatases, or metabolic enzymes like COX.

  • Hypothesis C: Receptor Modulator: It may bind to nuclear or cell-surface receptors, potentially acting as an agonist or antagonist.

This investigative guide will outline a workflow to systematically test these hypotheses.

Part 2: A Phased Strategy for MoA Deconvolution

Our approach is structured into three sequential phases, designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

MoA_Investigation_Workflow cluster_phase1 Phase 1: Phenotypic Screening & Hit Identification cluster_phase2 Phase 2: Target Identification & Engagement cluster_phase3 Phase 3: Pathway Analysis & MoA Validation P1_Start Compound This compound P1_Screen High-Throughput Phenotypic Screen (e.g., Cell Viability, Cytokine Release, Reporter Assays) P1_Start->P1_Screen P1_Hit Identify Primary Phenotype (e.g., Anti-inflammatory) P1_Screen->P1_Hit P1_Dose Dose-Response & IC50 Determination P1_Hit->P1_Dose P2_Affinity Affinity Chromatography-MS (Chemical Proteomics) P1_Dose->P2_Affinity P2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) P1_Dose->P2_CETSA P2_Candidates Generate Putative Target List P2_Affinity->P2_Candidates P2_CETSA->P2_Candidates P2_Validate Confirm Target Engagement (CETSA on individual hits) P2_Candidates->P2_Validate P3_Omics Omics Analysis (RNA-seq, Proteomics) P2_Validate->P3_Omics P3_Hypothesis Formulate Mechanistic Hypothesis P2_Validate->P3_Hypothesis P3_Pathway Pathway Enrichment Analysis (e.g., KEGG, GO) P3_Omics->P3_Pathway P3_Pathway->P3_Hypothesis P3_Validation Biochemical & Cell-Based Assays (e.g., Western Blot, Enzyme Assays, KO/KD) P3_Hypothesis->P3_Validation P3_MoA Elucidated Mechanism of Action P3_Validation->P3_MoA

Figure 1. A three-phased workflow for the systematic investigation of a novel compound's mechanism of action.

Phase 1: Unbiased Phenotypic Screening

The initial step is to understand what the compound does in a biological context, without preconceived bias for a specific target. Phenotypic screening allows us to identify a measurable functional outcome.[1][2][3]

Experimental Rationale: By screening the compound across a diverse panel of cell lines (e.g., cancer, immune, endothelial), we can identify a "hit" phenotype, such as inhibition of cell proliferation, reduction of inflammatory cytokine production, or activation of a specific signaling reporter. This provides the crucial first clue to its biological activity and guides all subsequent investigation.

Table 1: Representative Phenotypic Screening Panel

Cell LineAssay TypePhenotypic ReadoutRationale
A549 (Lung Cancer)Cell Viability (MTS/CellTiter-Glo)Measures cytotoxicity/cytostasisGeneral anticancer activity screen
RAW 264.7 (Macrophage)LPS-induced Nitric Oxide/TNF-αMeasures anti-inflammatory activityScreens for immune modulation
HEK293-NFκB ReporterLuciferase AssayMeasures NF-κB pathway modulationIdentifies impact on a key inflammatory pathway
HUVEC (Endothelial)Tube Formation AssayMeasures angiogenesisScreens for anti-angiogenic potential

Protocol 1: General Cell Viability Screening

  • Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Viability Assessment: Add CellTiter-Glo® Reagent to each well, incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Target Identification and Validation of Engagement

Once a robust phenotype is confirmed, the critical next step is to identify the direct molecular target(s) of the compound. We will employ two orthogonal, state-of-the-art approaches.

2.1. Affinity-Based Chemical Proteomics

Experimental Rationale: This technique uses a modified version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate).[4][5][6] By identifying which proteins specifically bind to the compound, we can generate a high-confidence list of putative targets.

Protocol 2: Affinity Chromatography for Target ID

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a biotin tag. It is critical to validate that this new probe retains the biological activity of the parent compound.

  • Immobilization: Couple the biotinylated probe to streptavidin-coated magnetic beads.

  • Lysate Incubation: Incubate the beads with total cell lysate from the "hit" cell line identified in Phase 1. To identify specific binders, run a parallel control where free, non-biotinylated compound is added in excess to outcompete the probe for binding to its true targets.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are the putative targets.

2.2. Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: CETSA is the gold standard for confirming that a compound directly binds to its target inside intact cells.[7][8][9] The principle is that when a drug binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9]

CETSA_Workflow cluster_control Control (Vehicle) cluster_treatment Treatment (Compound) C_Cells Intact Cells + Vehicle C_Heat Apply Heat Gradient C_Cells->C_Heat C_Denature Target Protein Denatures & Aggregates C_Heat->C_Denature C_Lysis Lysis & Centrifugation C_Denature->C_Lysis C_Result Low Soluble Target C_Lysis->C_Result T_Cells Intact Cells + Compound T_Heat Apply Heat Gradient T_Cells->T_Heat T_Stabilize Compound Binds & Stabilizes Target Protein T_Heat->T_Stabilize T_Lysis Lysis & Centrifugation T_Stabilize->T_Lysis T_Result High Soluble Target T_Lysis->T_Result

Figure 2. The principle of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.

Protocol 3: CETSA Melt Curve

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by ultracentrifugation.

  • Analysis by Western Blot: Analyze the amount of the putative target protein (identified from proteomics) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation: A positive result is a shift of the melting curve to higher temperatures in the compound-treated samples, confirming direct target engagement.

Phase 3: Pathway Analysis and MoA Validation

Identifying the target is not the end. The final phase connects target engagement to the observed cellular phenotype by mapping the downstream signaling consequences.

Experimental Rationale: Transcriptomics (RNA-seq) and proteomics provide an unbiased, global view of the cellular response to the compound.[10][11][12] By analyzing the changes in gene and protein expression, we can identify the signaling pathways that are modulated following target engagement. This provides a powerful method for understanding the drug's downstream effects.[13]

Protocol 4: RNA-Sequencing Analysis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells, ensuring high quality (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the RNA samples.

  • Sequencing: Perform next-generation sequencing (NGS).

  • Data Analysis:

    • Align reads to the reference genome and quantify gene expression.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

    • Use pathway analysis tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched in the list of differentially expressed genes.

Final Validation: The results from the 'omics' studies will generate a clear mechanistic hypothesis (e.g., "Compound X inhibits Target Y, leading to the downregulation of the Z signaling pathway, which causes apoptosis"). This final hypothesis must be confirmed with targeted, low-throughput experiments, such as:

  • Western Blotting: To confirm changes in the phosphorylation status or expression of key pathway proteins.

  • Enzyme Activity Assays: To directly measure the inhibition of the target protein in vitro.

  • Gene Knockout/Knockdown: To demonstrate that the compound's effect is lost when the target gene is removed or silenced.

Part 3: Data Synthesis and Conclusion

The successful execution of this three-phase plan will provide a comprehensive understanding of the mechanism of action of this compound. The journey from an uncharacterized molecule to one with a defined target and pathway is a foundational process in modern drug discovery. This guide provides the strategic framework and validated methodologies to navigate that process with scientific rigor, ensuring that the resulting data is both reliable and insightful.

References

  • Title: RNA-Seq: a revolutionary tool for transcriptomics. Source: PMC, NIH URL: [Link]

  • Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Source: PMC, NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]

  • Title: Phenotypic Screening in Drug Discovery Definition & Role. Source: Chemspace URL: [Link]

  • Title: RNA Sequencing in Drug Discovery and Development. Source: Lexogen URL: [Link]

  • Title: Small molecule target identification using photo-affinity chromatography. Source: PMC, NIH URL: [Link]

  • Title: Introduction to RNA-Seq and its Applications to Drug Discovery and Development. Source: ResearchGate URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]

  • Title: Affinity-based target identification for bioactive small molecules. Source: RSC Publishing URL: [Link]

  • Title: How can we use RNA sequencing to figure out how a drug works? Source: YouTube URL: [Link]

  • Title: Affinity chromatography. Source: Wikipedia URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]

  • Title: Phenotypic screening. Source: Wikipedia URL: [Link]

  • Title: Advances in RNA-Seq. Source: Bio-Rad URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online URL: [Link]

  • Title: Phenotypic Screening. Source: Sygnature Discovery URL: [Link]

  • Title: Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Source: ACS Publications URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen. Source: BioAscent URL: [Link]

Sources

Methodological & Application

Esterification of 4-fluoro-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Esterification of 4-Fluoro-3-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the selective esterification of 4-fluoro-3-hydroxybenzoic acid, a critical process for the synthesis of valuable intermediates in pharmaceutical research and drug development. Esters of this compound are foundational scaffolds for various active pharmaceutical ingredients (APIs).[1][2] The primary challenge in this synthesis lies in the chemoselective esterification of the carboxylic acid moiety without engaging the nucleophilic phenolic hydroxyl group. This document outlines two robust and field-proven protocols: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification using carbodiimide coupling agents. We delve into the mechanistic rationale behind each method, provide step-by-step procedures, and detail the necessary analytical techniques for product validation, ensuring a reproducible and efficient synthesis.

Introduction: The Strategic Importance of Selective Esterification

4-Fluoro-3-hydroxybenzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group. This unique substitution pattern makes it a valuable starting material for synthesizing potent enzyme inhibitors and other biologically active molecules.[3] The selective conversion of the carboxylic acid to an ester is often a crucial first step in a multi-step synthesis, modifying the compound's polarity, reactivity, and pharmacokinetic properties.

The core challenge stems from the potential for side reactions, primarily the O-alkylation of the phenolic group, which can occur under harsh conditions.[4] Therefore, achieving high chemoselectivity for the carboxylic acid is paramount. The choice of esterification method depends on the stability of the substrate and the desired reaction conditions (e.g., acidic vs. neutral).

Mechanistic Considerations and Strategy Selection

The difference in nucleophilicity and acidity between the carboxylic acid and the phenolic hydroxyl group is the cornerstone of selective esterification.

  • Fischer-Speier Esterification: This equilibrium-controlled reaction utilizes an acid catalyst (e.g., H₂SO₄, HCl, or SOCl₂) in an excess of alcohol, which also serves as the solvent.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[5][6] The alcohol, acting as a weak nucleophile, can then attack the activated carbonyl carbon. The phenolic hydroxyl group, being less basic, is not significantly protonated and is a much weaker nucleophile than the aliphatic alcohol, thus remaining largely unreactive under these conditions. The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6]

  • Steglich Esterification (DCC/DMAP): For substrates that are sensitive to strong acids, the Steglich esterification offers a mild and highly efficient alternative performed at room temperature.[7][8] This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] In the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), the acyl group is transferred to form an even more reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester.[8] The phenolic hydroxyl group does not interfere as it is not sufficiently nucleophilic to compete with the alcohol in reacting with the bulky and transient activated intermediates under these neutral conditions.

Visualization of Core Mechanisms

The diagrams below illustrate the step-by-step chemical transformations for the two primary esterification methods.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination & Deprotonation A R-COOH B R-C(OH)₂⁺ A->B Catalytic Acid A->B H_plus H⁺ D Tetrahedral Intermediate R-C(OH)₂(O⁺HR') B->D Alcohol Attack B->D C R'-OH C->D E R-C(OH)(OH₂⁺)(OR') D->E D->E F R-COOR' E->F Forms Ester E->F G H₂O E->G Leaving Group H H⁺ F->H Regenerates Catalyst

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification cluster_0 Step 1: Activation with DCC cluster_1 Step 2: Acyl Transfer to DMAP cluster_2 Step 3: Nucleophilic Attack by Alcohol cluster_3 Byproduct Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP O_Acylisourea->Acyl_DMAP DCU DCU (Precipitate) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester R-COOR' Acyl_DMAP->Ester Acyl_DMAP->Ester Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing esters of 4-fluoro-3-hydroxybenzoic acid.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol is adapted from a standard procedure for the synthesis of methyl 4-fluoro-3-hydroxybenzoate using thionyl chloride as the acid catalyst source.[9] A more traditional approach using catalytic sulfuric acid is also described.[2][10]

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternative: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C) for 1-4 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification: The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) if necessary.

Fischer_Workflow Start Dissolve Acid in MeOH Step1 Cool to 0°C Start->Step1 Step2 Add SOCl₂ or H₂SO₄ Step1->Step2 Step3 Reflux for 1-4h (Monitor by TLC) Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Dissolve in EtOAc Step4->Step5 Step6 Wash with NaHCO₃ then Brine Step5->Step6 Step7 Dry over Na₂SO₄ Step6->Step7 Step8 Filter & Concentrate Step7->Step8 End Purify (Recrystallization) Step8->End

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification (General Procedure)

This protocol is based on the general principles of DCC/DMAP-mediated esterification and is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.[7][11]

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid

  • Alcohol (R'-OH) (1.1 - 1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-hydroxybenzoic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction by TLC.[11]

  • Work-up: Once the reaction is complete, filter off the precipitated DCU.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.

Data Summary and Analytical Characterization

Proper characterization of the final product is essential to confirm the success of the esterification and to determine its purity.

ParameterProtocol 1: Fischer-SpeierProtocol 2: Steglich
Catalyst SOCl₂ or H₂SO₄ (catalytic)DMAP (catalytic)
Coupling Agent NoneDCC
Solvent Alcohol (e.g., Methanol)Aprotic (e.g., DCM)
Temperature Reflux (e.g., ~65 °C)0 °C to Room Temp
Key Advantage Simple, inexpensive reagentsMild conditions, high yield
Key Disadvantage Acidic, high temp requiredStoichiometric byproduct (DCU)
Table 1: Comparison of Esterification Protocols.

Expected Analytical Data for Mthis compound:

AnalysisExpected Result
Molecular Formula C₈H₇FO₃[12]
Molecular Weight 170.14 g/mol [12]
¹H NMR (CDCl₃) δ ~3.9 (s, 3H, -OCH₃), δ ~5.5-6.5 (br s, 1H, -OH), δ ~7.0-7.8 (m, 3H, Ar-H)
¹³C NMR (CDCl₃) δ ~52 (-OCH₃), δ ~115-130 (Ar-C), δ ~150-160 (Ar-C-F, Ar-C-O), δ ~166 (C=O)
IR (cm⁻¹) ~3300-3500 (broad, O-H stretch), ~1710-1730 (strong, C=O ester stretch), ~1600 (C=C aromatic), ~1200-1300 (C-O stretch)
Mass Spec (ESI-MS) m/z = 171.0 [M+H]⁺, 169.0 [M-H]⁻

Note: Exact NMR shifts can vary depending on the solvent and concentration.

Conclusion

The selective esterification of 4-fluoro-3-hydroxybenzoic acid is a readily achievable transformation critical for the synthesis of advanced pharmaceutical intermediates. Both the Fischer-Speier and Steglich esterification methods provide reliable pathways to the desired products. The Fischer method is advantageous for its simplicity and use of inexpensive reagents, making it suitable for large-scale synthesis of simple alkyl esters. The Steglich method, while requiring a stoichiometric coupling agent, offers the significant benefit of mild, neutral conditions, making it the preferred choice for more delicate substrates or complex alcohols. The protocols and analytical data provided herein serve as a robust guide for researchers, scientists, and drug development professionals to successfully and efficiently synthesize these valuable compounds.

References

  • Bollini, M., et al. (2011). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications. Available at: [Link]

  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Quick Company. (Date N/A). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]

  • Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
  • Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Wang, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Ester synthesis by esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry university. (2021). Fischer Esterification. YouTube. Available at: [Link]

  • Wikipedia. (Date N/A). Mitsunobu reaction. Available at: [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available at: [Link]

  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Available at: [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]

  • Arkivoc. (Date N/A). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Available at: [Link]

  • Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Available at: [Link]

  • Organic Syntheses. (Date N/A). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Fischer Esterification. Available at: [Link]

  • Gaba, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Available at: [Link]

  • YouTube. (2020). Fischer Esterification. Available at: [Link]

  • NIH. (Date N/A). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • SpectraBase. (Date N/A). 3-Fluoro-4-hydroxybenzoic acid. Available at: [Link]

Sources

Application Note: A Guide to the ¹H NMR Spectrum of Ethyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document offers a comprehensive approach to predicting, interpreting, and verifying the proton NMR spectrum of this molecule. It includes a thorough explanation of the underlying principles governing the chemical shifts and coupling constants, a step-by-step protocol for sample preparation and data acquisition, and a detailed interpretation of the expected spectral features. Visual aids in the form of diagrams are provided to illustrate the experimental workflow and the spin-spin coupling network within the molecule. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling them to confidently characterize this and similar substituted aromatic compounds.

Introduction: The Significance of ¹H NMR in Characterizing this compound

This compound is a versatile building block in medicinal chemistry and drug discovery. Its substituted benzene ring offers multiple points for further functionalization, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. Accurate structural elucidation of this intermediate is paramount to ensure the integrity of the final products.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of each proton, their connectivity, and the overall molecular structure. This application note will delve into the specific ¹H NMR spectral characteristics of this compound, providing a framework for its unambiguous identification.

Principles of ¹H NMR Spectroscopy Applied to this compound

The ¹H NMR spectrum of this compound is primarily influenced by the electronic effects of the substituents on the aromatic ring and the spin-spin coupling between adjacent protons.

  • Inductive and Resonance Effects of Substituents: The hydroxyl (-OH) group is an ortho-, para-directing activator, donating electron density to the aromatic ring through resonance. The fluorine (-F) atom, while highly electronegative and thus electron-withdrawing through induction, also exhibits a weak electron-donating resonance effect. The ethyl ester (-COOCH₂CH₃) group is a meta-directing deactivator, withdrawing electron density from the ring. These combined effects lead to a distinct pattern of chemical shifts for the aromatic protons.

  • Spin-Spin Coupling: The coupling between neighboring protons provides crucial information about their relative positions. In the aromatic region, ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings are observed, with the magnitude of the coupling constant (J) decreasing with increasing distance. Additionally, the fluorine atom (¹⁹F, spin I = ½) will couple with nearby protons, leading to further splitting of the signals (JHF).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A well-defined experimental procedure is critical for obtaining a high-resolution and informative ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds. If the hydroxyl proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down its exchange with residual water, allowing for its observation.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[1]

  • Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Data Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum on a standard NMR spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire Spectrum F->G H Process Data (FT, Phasing, Baseline Correction) G->H

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Typical Spectrometer Parameters:

ParameterRecommended Value
Spectrometer Frequency300-600 MHz
Pulse SequenceStandard 1D proton
Number of Scans8-16
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of related compounds and the principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound.

Proton Assignments
Chemical structure of this compound with proton labels
  • H-2: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating hydroxyl group. It is expected to be the most downfield of the aromatic protons.

  • H-5: This proton is ortho to the hydroxyl group and meta to both the fluorine and the ester group. It will be influenced by the strong shielding effect of the hydroxyl group.

  • H-6: This proton is ortho to both the fluorine and the ester group. It will experience deshielding from the ester and coupling to the adjacent fluorine.

  • -OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. In a non-protic solvent like CDCl₃, it may appear as a broad singlet.

  • -CH₂- (Ethyl): The methylene protons are adjacent to the electron-withdrawing oxygen of the ester group and will appear as a quartet due to coupling with the methyl protons.

  • -CH₃ (Ethyl): The methyl protons will appear as a triplet due to coupling with the methylene protons.

Predicted Chemical Shifts and Coupling Constants
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H-27.6 - 7.8dd³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz
H-67.5 - 7.7dd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H-57.0 - 7.2t³JHH ≈ 8-9 Hz
-OH5.0 - 6.0br s-
-CH₂-4.3 - 4.4q³JHH ≈ 7 Hz
-CH₃1.3 - 1.4t³JHH ≈ 7 Hz
Spin-Spin Coupling Diagram

The following diagram illustrates the expected coupling interactions between the protons in this compound.

Caption: Spin-spin coupling network in this compound.

Troubleshooting and Advanced Interpretation

  • Overlapping Signals: In some cases, the signals for H-2 and H-6 may overlap, resulting in a more complex multiplet. Higher field NMR instruments (e.g., 500 MHz or higher) can often resolve these signals.

  • Hydroxyl Proton Exchange: The -OH proton signal can be broad or even absent due to chemical exchange. Adding a drop of D₂O to the NMR tube will cause the -OH proton to be replaced by deuterium, leading to the disappearance of its signal and confirming its assignment.

  • ¹⁹F Decoupling: To simplify the spectrum and confirm the H-F couplings, a ¹⁹F decoupling experiment can be performed. In this experiment, the fluorine nucleus is irradiated, which collapses the splitting it causes in the proton spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum and verify the integrity of this important synthetic intermediate. The protocols and predictive data presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry.

References

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • University of Calgary. CSD Solution #13. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you improve your reaction yields and product purity.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, most commonly via the Fischer esterification of 4-fluoro-3-hydroxybenzoic acid, is a critical step that can be prone to low yields if not properly optimized. This document provides a detailed, question-and-answer-based troubleshooting guide, supplemented with step-by-step protocols and mechanistic insights.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield in the Fischer esterification is the most common issue and typically stems from the reversible nature of the reaction, incomplete conversion, or product loss during work-up.

  • Causality—Equilibrium Limitation: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of the water byproduct can drive the reaction backward, limiting the yield.[2]

    • Solution 1: Mass Action. To shift the equilibrium toward the product side, use a significant excess of one of the reactants, typically the alcohol, as it is often less expensive and can serve as the reaction solvent.[1] Using a 10-fold excess of ethanol, for example, can dramatically increase ester yield.[1]

    • Solution 2: Water Removal. Actively removing water as it forms will prevent the reverse reaction. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Causality—Insufficient Catalysis or Reaction Conditions: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][3]

    • Solution 1: Catalyst Optimization. Ensure a suitable amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is used.[4][5] Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[5]

    • Solution 2: Time and Temperature. The reaction often requires heating under reflux for several hours (2-4 hours is a good starting point) to reach equilibrium.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC). For faster results, microwave-assisted synthesis can drastically reduce reaction times to as little as 15 minutes by heating the solvent above its boiling point in a sealed vessel.[6][7]

  • Causality—Product Loss During Work-up: Significant product can be lost during the purification steps if not performed carefully.[8]

    • Solution: Employ a careful aqueous work-up. After the reaction, neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. This wash also removes any unreacted carboxylic acid. Follow with a wash using saturated sodium chloride (brine) to reduce the solubility of the ester in the aqueous layer. Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[5]

Q2: How do I deal with significant amounts of unreacted 4-fluoro-3-hydroxybenzoic acid in my final product?

A2: The presence of the starting material is a clear sign of an incomplete reaction or inefficient purification.

  • Primary Causal Factor: The reaction has not reached completion due to the reasons outlined in Q1 (equilibrium, insufficient catalysis, or inadequate reaction time/temperature).

  • Solution 1: Drive the Reaction Forward. Re-evaluate your reaction setup. Increase the excess of ethanol, ensure your catalyst is active, and consider extending the reflux time.

  • Solution 2: Efficient Purification. Unreacted carboxylic acid can be easily removed during the work-up. The key is the basic wash step. By washing the organic layer (containing your ester product) with a base like sodium bicarbonate solution, the acidic 4-fluoro-3-hydroxybenzoic acid is deprotonated to its carboxylate salt. This salt is highly soluble in the aqueous layer and will be separated from your ester, which remains in the organic solvent.[5][9]

Q3: My product is impure even after a standard work-up. What are the likely contaminants and what purification methods should I use?

A3: Besides unreacted starting material, other impurities can include residual solvent, water, or byproducts from side reactions.

  • Likely Impurities:

    • Unreacted 4-fluoro-3-hydroxybenzoic acid.

    • Residual ethanol and extraction solvent (e.g., ethyl acetate).

    • Water.

    • Potential byproducts from decomposition if reaction conditions were too harsh.

  • Advanced Purification Protocol:

    • Thorough Aqueous Work-up: As detailed in Q1 and Q2, this is the first and most critical step.

    • Solvent Removal: Use a rotary evaporator to efficiently remove the volatile extraction solvent and any excess ethanol.

    • Further Purification: If impurities persist, more advanced techniques are necessary.

      • Column Chromatography: This is a highly effective method for separating the ester from non-volatile impurities.

      • Recrystallization: If the ester is a solid at room temperature, recrystallization can yield a very pure product.[5]

      • Bulb-to-Bulb Distillation: For liquid esters, this technique can be used for purification under reduced pressure.[9]

Q4: Are there alternative esterification methods that avoid the equilibrium limitations of the Fischer method?

A4: Yes, several other methods can provide higher yields, though they may involve more expensive or hazardous reagents.

  • Method 1: Acyl Chloride Formation. Reacting 4-fluoro-3-hydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This intermediate reacts rapidly and irreversibly with ethanol to form the ester. This method avoids equilibrium but requires careful handling of the corrosive and moisture-sensitive reagents.[5]

  • Method 2: Alkylation with Trialkyloxonium Salts. Reagents like triethyloxonium tetrafluoroborate are powerful ethylating agents that react with the carboxylate form of the acid under mild conditions to produce high yields of the ester.[9] This method is efficient but the reagents are more costly.

  • Method 3: Williamson-like Ether Synthesis (Incorrect for Esterification). Note that while a Williamson ether synthesis is used for making ethers on the hydroxyl group, it is not a method for esterifying the carboxylic acid. It is important to select the correct synthetic strategy for the desired functional group transformation.

Data & Methodologies

Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low Yield Equilibrium is limiting the reaction.Use a large excess of ethanol; remove water as it forms.
Incomplete reaction.Optimize catalyst amount, reaction time, and temperature (consider microwave).
Product loss during work-up.Perform careful extractions and washes.
Unreacted Acid Incomplete reaction.Re-evaluate reaction conditions to drive to completion.
Inefficient purification.Wash the organic layer with a saturated NaHCO₃ solution.
Impure Product Residual starting materials/reagents.Perform a thorough aqueous work-up and evaporate solvents.
Persistent impurities.Purify via column chromatography, recrystallization, or distillation.
Optimized Fischer Esterification Protocol

This protocol is a standard procedure for the acid-catalyzed esterification of 4-fluoro-3-hydroxybenzoic acid.

Materials:

  • 4-Fluoro-3-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (can be used in large excess, e.g., 10-20 eq or as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-3-hydroxybenzoic acid in an excess of anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add the catalytic amount of concentrated sulfuric acid.[5]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[5]

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.

  • Purify further by column chromatography or other methods as needed.

Visualized Mechanisms and Workflows

Fischer Esterification Mechanism

The following diagram illustrates the six-step, reversible mechanism of the Fischer esterification, highlighting the crucial role of the acid catalyst. The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) can be helpful.[1]

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation 1. Protonation (Carbonyl Activation) Start->Protonation + H⁺ Addition 2. Nucleophilic Attack (Alcohol Addition) Protonation->Addition + EtOH Deprotonation 3. Deprotonation Addition->Deprotonation - H⁺ Protonation2 4. Protonation (Hydroxyl Group) Deprotonation->Protonation2 + H⁺ Elimination 5. Elimination (Water Leaves) Protonation2->Elimination - H₂O Deprotonation2 6. Deprotonation Elimination->Deprotonation2 - H⁺ End Ester + Water Deprotonation2->End

Caption: The acid-catalyzed Fischer Esterification mechanism.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow cluster_incomplete Solutions for Incomplete Reaction cluster_workup Solutions for Work-up Loss Start Low Yield Observed Check_Completion Is unreacted starting material present (TLC)? Start->Check_Completion Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn Yes Workup_Loss Product Lost During Work-up Check_Completion->Workup_Loss No Increase_EtOH Increase excess of Ethanol Incomplete_Rxn->Increase_EtOH Remove_H2O Add Dean-Stark or molecular sieves Incomplete_Rxn->Remove_H2O Increase_Time Increase reflux time or use microwave Incomplete_Rxn->Increase_Time Check_Catalyst Verify catalyst activity and amount Incomplete_Rxn->Check_Catalyst Careful_Wash Review washing and extraction technique Workup_Loss->Careful_Wash Brine_Wash Use brine wash to reduce aqueous solubility Workup_Loss->Brine_Wash Dry_Organic Ensure organic layer is thoroughly dried Workup_Loss->Dry_Organic

Caption: A logical workflow for troubleshooting low yields.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (n.d.).
  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • 3-Fluoro-4-hydroxybenzoic acid ethyl ester | 56355-21-6 | FF66743 - Biosynth. (n.d.).
  • 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem. (n.d.).
  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. (n.d.).
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.).
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15).
  • Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols - Benchchem. (n.d.).
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - Semantic Scholar. (n.d.).
  • What factors may influence the yield of an ester? - Quora. (2015, February 21).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.).
  • 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. (n.d.).
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. (n.d.).

Sources

Technical Support Center: Synthesis of Ethyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-fluoro-3-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth mechanistic explanations for side reactions, and offer a robust, optimized protocol to enhance yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, typically performed via Fischer esterification of 4-fluoro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Q1: My final product yield is significantly lower than expected, and I'm recovering a lot of my starting material. What's going wrong?

A: This is a classic equilibrium problem inherent to the Fischer esterification reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] If the water generated is not removed, it can hydrolyze the ester product back to the starting materials, leading to a low equilibrium concentration of your desired product.

Causality & Solution: According to Le Chatelier's principle, the equilibrium must be shifted toward the product side. There are two primary strategies to achieve this:

  • Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol (ethanol in this case) as the reaction solvent. A large molar excess of this reactant drives the equilibrium forward, maximizing the conversion of the limiting reagent (the carboxylic acid).[1][3]

  • Remove Water as it Forms: For larger-scale reactions or when using a co-solvent, water can be removed azeotropically using a Dean-Stark apparatus. This physically removes a product from the reaction, preventing the reverse reaction from occurring.[3]

Q2: My characterization (NMR, MS) shows a byproduct with a molecular weight corresponding to the addition of two ethyl groups. What is this impurity and how did it form?

A: The most likely culprit is Ethyl 4-fluoro-3-ethoxybenzoate . This byproduct forms due to a competing reaction at the phenolic hydroxyl group—a side reaction often referred to as O-alkylation or, more accurately in this context, O-acylation followed by transesterification or direct etherification under harsh conditions.

Causality & Solution: The starting material, 4-fluoro-3-hydroxybenzoic acid, has two nucleophilic sites: the carboxylic acid (which becomes the electrophile after protonation) and the phenolic hydroxyl group. While acid-catalyzed esterification preferentially occurs at the carboxylic acid, the phenolic hydroxyl can also react, particularly under forcing conditions (high temperatures, long reaction times).[4]

  • Mechanism: The lone pairs on the phenolic oxygen can attack the protonated ethyl ester (the desired product) or another activated intermediate, leading to the formation of an ether.

  • Prevention:

    • Control Temperature: Avoid excessive heat. Run the reaction at the reflux temperature of ethanol and do not overheat.

    • Limit Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent the slower formation of the diether byproduct.

    • Purification: This byproduct is less polar than your desired product. It can typically be separated using column chromatography on silica gel.[5][6] A careful aqueous workup with a mild base (sodium bicarbonate) can also help, as it removes the acidic starting material and may potentially hydrolyze the more reactive O-acylated intermediates.[3][6]

Q3: During the reaction or workup, my mixture became highly viscous, almost polymeric. What happened?

A: You have likely encountered polycondensation, where molecules of 4-fluoro-3-hydroxybenzoic acid react with each other to form polyester chains.

Causality & Solution: This is a self-esterification process. The carboxylic acid group of one molecule reacts with the phenolic hydroxyl group of another. This side reaction is particularly favored under conditions designed to aggressively remove water, such as very high temperatures or the use of strong dehydrating agents.[7][8]

  • Mechanism: This intermolecular esterification creates a dimer, which still has a free carboxylic acid and a free hydroxyl group, allowing it to react further and build long polymer chains.

  • Prevention:

    • Strict Temperature Control: Do not exceed the reflux temperature of your alcohol solvent. High-temperature melt polycondensation occurs at much higher temperatures (>250°C), but even elevated temperatures in a standard esterification can promote dimer and trimer formation.[7]

    • Avoid Overly Harsh Dehydrating Agents: While water removal is important, using an excess of a very strong dehydrating agent like concentrated sulfuric acid combined with high heat can promote this side reaction. Catalytic amounts are sufficient.

Q4: My crude product contains 4-fluorophenol as a significant impurity. Where did this come from?

A: This impurity is the result of decarboxylation , the loss of the carboxylic acid group as carbon dioxide.

Causality & Solution: Hydroxybenzoic acids can be susceptible to decarboxylation, especially at elevated temperatures.[9][10] The electron-donating nature of the hydroxyl group can stabilize the transition state for CO₂ loss.

  • Prevention: The primary cause is excessive heat. Ensure your heating mantle is set correctly and the reaction is not heated too strongly or for an unnecessarily long time. This side reaction is less common under standard Fischer esterification conditions but can become significant if the reaction is overheated.

Section 2: Troubleshooting Guide

This quick-reference table provides solutions to common experimental observations.

Symptom / Observation Probable Cause(s) Recommended Solutions & Preventative Measures
Low Conversion / High SM 1. Reaction at equilibrium.[1] 2. Insufficient catalyst. 3. Inactive (wet) reagents.1. Use a large excess of ethanol (as solvent). 2. Ensure a catalytic amount of strong acid (e.g., H₂SO₄) is present. 3. Use anhydrous ethanol and fresh acid catalyst.
Di-ethylated Byproduct Detected O-acylation/etherification of the phenolic -OH group.[4]1. Avoid excessive heating and prolonged reaction times. 2. Monitor reaction progress via TLC. 3. Purify via column chromatography.
Reaction Mixture Thickens / Solidifies Polycondensation (intermolecular self-esterification).[7][8]1. Maintain strict temperature control (reflux only). 2. Use only a catalytic amount of acid. 3. Avoid unnecessarily long reaction times.
Presence of 4-Fluorophenol Decarboxylation of the starting material or product.[9][10]1. Ensure the reaction temperature does not significantly exceed the boiling point of ethanol.
Product Lost During Workup 1. Premature precipitation. 2. Incomplete extraction. 3. Hydrolysis during basic wash.1. Ensure the product is fully dissolved in the organic solvent before washing. 2. Perform multiple extractions with ethyl acetate. 3. Use a mild base like NaHCO₃ for washes, not strong bases like NaOH.

Section 3: Mechanistic Overview of Side Reactions

Understanding the reaction pathways is critical for effective troubleshooting.

Main vs. Side Reaction Pathway

The primary competition is between the desired esterification at the carboxylic acid and the undesired reaction at the phenolic hydroxyl.

G SM 4-Fluoro-3-hydroxybenzoic Acid + Ethanol (EtOH) Activated_COOH Protonated Carboxylic Acid SM->Activated_COOH H⁺ Catalyst Side_Product Ethyl 4-fluoro-3-ethoxybenzoate (O-Alkylation Product) SM->Side_Product Undesired Pathway (e.g., High Temp) Product This compound (Desired Product) Activated_COOH->Product + EtOH - H₂O

Caption: Desired esterification vs. undesired O-alkylation.

Polycondensation Pathway

This diagram illustrates how monomer units can link together, forming oligomers and polymers.

G Monomer1 Monomer (HO-Ar-COOH) Dimer Dimer (HO-Ar-COO-Ar-COOH) Monomer1->Dimer Monomer2 Monomer (HO-Ar-COOH) Monomer2->Dimer Polymer Polymer Chain... Dimer->Polymer + n Monomers - n H₂O Monomer3 Monomer (HO-Ar-COOH) Monomer3->Polymer

Caption: Intermolecular self-esterification leads to polymerization.

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing the formation of key byproducts.

Materials:

  • 4-fluoro-3-hydroxybenzoic acid

  • Anhydrous Ethanol (EtOH), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-hydroxybenzoic acid (10.0 g, 64.1 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol. Stir until the acid is fully dissolved. The large excess of ethanol serves to drive the reaction equilibrium.[1][3]

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL, ~18 mmol) dropwise. The addition should be slow to control the initial exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C). Maintain the reflux for 4-6 hours.

    • Expert Tip: Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion. Over-refluxing can promote side reactions.

  • Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the oily residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Workup - Washes: a. Wash the organic layer with 50 mL of deionized water. b. Carefully wash with 2 x 50 mL portions of saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently. This step removes the unreacted starting acid and the H₂SO₄ catalyst. c. Wash with 50 mL of brine to break any emulsions and remove residual water.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which should be a pale oil or low-melting solid.

  • Purification (If Necessary): If TLC or NMR analysis indicates the presence of impurities (such as the di-ethylated byproduct), the crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: References

  • US5260475A - Esterification of hydroxybenzoic acids - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Acylation of phenols to phenolic esters with organic salts. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents | Request PDF. (2025, October 17). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved January 23, 2026, from [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • WO2009080338A1 - Purification of phenol - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). Indo American Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved January 23, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). JETIR. Retrieved January 23, 2026, from [Link]

  • Reversible Conversion of 4-Hydroxybenzoate and Phenol by Clostridium hydroxybenzoicum. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023, April 29). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 23, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 23, 2026, from [Link]

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. (n.d.). Universitas Indonesia. Retrieved January 23, 2026, from [Link]

  • US3759870A - Polyester based on hydroxybenzoic acids - Google Patents. (n.d.). Retrieved January 23, 2026, from

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Ethyl 4-fluoro-3-hydroxybenzoate NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with Ethyl 4-fluoro-3-hydroxybenzoate. This guide is designed to provide expert, field-tested advice for troubleshooting common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. By understanding the ideal spectrum and the root causes of potential deviations, you can ensure the accuracy and reliability of your experimental results.

Understanding the Molecule: What to Expect in an Ideal ¹H NMR Spectrum

This compound possesses a 1,2,4-trisubstituted aromatic ring. The electronic properties of the three distinct substituents—an electron-withdrawing ethyl ester group (-COOEt), an electron-donating hydroxyl group (-OH), and a halogen (–F)—create a predictable, yet complex, pattern of signals. Understanding this baseline is the first step in any troubleshooting endeavor.

The protons on the benzene ring (H-2, H-5, and H-6) are chemically distinct and will couple to each other and to the fluorine atom. The interplay of electron-donating and withdrawing effects dictates their chemical shifts (δ), generally found in the aromatic region (6.5-8.0 ppm)[1]. The ethyl group will present as a characteristic quartet and triplet in the upfield region.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Chemical Shift & Splitting
-OH ~5.0 - 6.0Broad singletN/A1HChemical shift is concentration and solvent-dependent; often broad due to hydrogen exchange.
H-2 ~7.65Doublet of doublets (dd)JH2-H6 ≈ 2.5 Hz (meta), JH2-F4 ≈ 4.5 Hz (meta)1HDeshielded by the adjacent electron-withdrawing ester group. Exhibits meta coupling to H-6 and a longer-range coupling to the fluorine at C-4.
H-6 ~7.55Doublet of doublets (dd)JH6-H5 ≈ 8.5 Hz (ortho), JH6-H2 ≈ 2.5 Hz (meta)1HAlso deshielded by the ester group. Shows large ortho coupling to H-5 and smaller meta coupling to H-2.
H-5 ~7.10Doublet of doublets (dd) or Triplet (t)JH5-H6 ≈ 8.5 Hz (ortho), JH5-F4 ≈ 8.5-9.0 Hz (ortho)1HShielded relative to H-2/H-6 due to the ortho hydroxyl group. Coupled to H-6 (ortho) and the fluorine at C-4 (ortho). If JH5-H6 ≈ JH5-F4, this signal may appear as a triplet.
-OCH₂CH₃ ~4.35Quartet (q)J = 7.1 Hz2HMethylene protons are adjacent to the ester oxygen, causing a downfield shift. Split into a quartet by the three methyl protons.
-OCH₂CH₃ ~1.38Triplet (t)J = 7.1 Hz3HMethyl protons are split into a triplet by the two adjacent methylene protons.

Disclaimer: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when acquiring the NMR spectrum of this compound. Each question is addressed with a logical workflow, from diagnosis to solution, grounded in established scientific principles.

Q1: My aromatic signals are broad and poorly resolved. What's the cause?

Initial Diagnosis: Broad peaks in NMR can stem from several sources, including poor instrument shimming, sample concentration issues, or the presence of paramagnetic impurities[2].

Troubleshooting Workflow:

G A Start: Broad Aromatic Signals B Is the sample fully dissolved? Are there particulates? A->B C Filter the sample through a plug of glass wool in a pipette. B->C No D Is the sample concentration too high? (>25 mg in 0.6 mL) B->D Yes C->D E Dilute the sample. Optimal: 5-25 mg for ¹H NMR. D->E Yes F Re-shim the instrument. If problem persists, use a standard sample (e.g., TMS) to check performance. D->F No E->F G Check for paramagnetic impurities. (e.g., residual metal catalysts). F->G H Purify the sample via column chromatography or recrystallization. G->H Yes I Resolved Spectrum G->I No H->I

Caption: Troubleshooting workflow for broad NMR signals.

In-Depth Explanation:

  • Solubility and Homogeneity: A non-homogeneous sample will experience different magnetic fields, leading to a multitude of overlapping signals that appear as a single broad peak. Ensure your compound is fully dissolved in the deuterated solvent.

  • Concentration: Highly concentrated samples can increase the solution's viscosity, which impedes molecular tumbling. Slower tumbling is an efficient relaxation mechanism that leads to broader lines. For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically ideal.

  • Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad, misshapen peaks. Always re-shim the instrument for your specific sample.

  • Paramagnetic Species: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions from catalysts) can dramatically shorten relaxation times and cause extreme peak broadening. If you suspect this, degassing the sample by bubbling an inert gas (N₂ or Ar) through it can sometimes help, but purification is the most reliable solution.

Q2: I see unexpected peaks in my spectrum that don't match the structure. Where are they from?

Initial Diagnosis: Extraneous peaks can be attributed to solvent impurities, residual starting materials or byproducts from the synthesis, or contamination from lab equipment.

Troubleshooting Workflow:

G A Start: Unexpected Peaks B Identify common solvent peaks. (e.g., H₂O ~1.55 ppm in CDCl₃, Acetone ~2.17 ppm) A->B C Compare unknown peaks to spectra of potential synthetic precursors (e.g., 4-fluorophenol, 3-hydroxy-4-fluorobenzoic acid). B->C D Consider regioisomers or incompletely reacted intermediates. C->D E Perform a D₂O shake. D->E F Peak disappears? E->F G Peak is an exchangeable proton (e.g., -OH, -COOH). F->G Yes H Purify sample (column chromatography, recrystallization, or preparative HPLC). F->H No G->H I Clean Spectrum H->I

Caption: Diagnostic workflow for identifying unknown NMR peaks.

In-Depth Explanation:

  • Solvent and Water Peaks: Deuterated solvents are never 100% pure and will show a residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Water is also a very common contaminant, appearing around 1.55 ppm in CDCl₃. Consult a reference table for common NMR solvent impurities[3].

  • Synthetic Impurities: The synthesis of this compound typically starts from 4-fluorophenol, which is then carboxylated to form 3-hydroxy-4-fluorobenzoic acid, followed by esterification[4][5][6].

    • 4-Fluorophenol: Expect complex multiplets around 6.8-7.0 ppm[7][8].

    • 3-Hydroxy-4-fluorobenzoic acid: The aromatic signals will be similar to the ethyl ester but will lack the ethyl group's quartet and triplet, and will instead have a very broad carboxylic acid proton signal (>10 ppm)[9].

  • D₂O Shake Protocol: To confirm if an unknown peak is from the hydroxyl (-OH) or a carboxylic acid (-COOH) impurity, a D₂O shake is definitive.

    • Acquire the initial ¹H NMR spectrum.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for ~30 seconds.

    • Allow the layers to separate and re-acquire the spectrum.

    • Exchangeable protons (like -OH) will be replaced by deuterium and their corresponding peak will disappear or significantly diminish[2].

Q3: The integration of my aromatic region is incorrect. It doesn't add up to 3 protons relative to the ethyl group.

Initial Diagnosis: Inaccurate integration is often caused by poor phasing of the spectrum, overlapping peaks (especially with the residual solvent signal), or differences in relaxation times between protons.

Troubleshooting Protocol:

  • Baseline Correction and Phasing:

    • Ensure the spectrum has a flat baseline across the entire width. Use the instrument's software to apply a baseline correction algorithm.

    • Carefully phase the spectrum manually. An improperly phased peak will have distorted integrals. The base of the peak should be perfectly level with the baseline on both sides.

  • Integration Calibration:

    • Calibrate the integral on a clean, well-resolved signal that you are confident about. For this molecule, the triplet of the ethyl group's -CH₃ at ~1.38 ppm is an excellent choice.

    • Set the integral of this peak to a value of 3.00.

    • Now, measure the integrals of the other signals relative to this standard.

  • Check for Overlap:

    • The H-5 proton signal is predicted to be around 7.10 ppm. This is close to the residual CHCl₃ peak at 7.26 ppm. If your line broadening is poor, these signals could overlap, making accurate integration impossible.

    • Solution: If overlap is an issue, consider re-running the sample in a different deuterated solvent, such as acetone-d₆ or benzene-d₆, which may shift the signals enough to resolve them[2].

  • Relaxation Delay (Advanced):

    • Protons in different chemical environments relax back to their equilibrium state at different rates after being pulsed. If the delay between pulses (the relaxation delay, d1) is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR, but also some protons) may not fully relax, leading to smaller-than-expected signal intensity and integration.

    • Solution: For quantitative accuracy, increase the relaxation delay (e.g., to 5 seconds) to ensure all protons have fully relaxed before the next scan. This will increase the total experiment time but yields more accurate integrals.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Abraham, R. J., & Mobli, M. (2007). PREDICTION OF 1H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Human Metabolome Database. (2022). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500) for 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. (2015). NMR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supplementary Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4, 18386-18394.
  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Fluorophenol. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • ResearchGate. (2020). Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 4-fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-fluoro-3-hydroxybenzoate via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

I. Foundational Concepts & Initial Solvent Selection

Question: How do I select a suitable starting solvent for the recrystallization of this compound?

Answer: Selecting the ideal recrystallization solvent is the most critical step and is guided by the principle that the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[1] For this compound, a molecule of intermediate polarity, a systematic approach is required.

Causality Behind Solvent Choices: The structure of this compound contains several key functional groups that dictate its solubility:

  • Ethyl Ester Group (-COOEt): Contributes some non-polar character and allows for solubility in solvents like ethyl acetate.[2]

  • Phenolic Hydroxyl Group (-OH): Introduces polarity and the ability to form hydrogen bonds, suggesting solubility in protic solvents like alcohols.

  • Fluorinated Aromatic Ring: The fluorine and benzene ring add hydrophobicity but the electronegativity of the fluorine can also influence interactions.

Given these features, a single solvent may not be perfect. The compound might be too soluble in polar solvents like methanol at room temperature, or not soluble enough in non-polar solvents like hexanes even when hot. Therefore, both single-solvent and mixed-solvent systems should be investigated.

A close structural analog, Mthis compound , is known to be soluble in methanol, and has a melting point of 90-94 °C.[3] Another analog, Ethyl p-hydroxybenzoate (Ethylparaben), has a melting point of 115-118 °C and is freely soluble in oils and alcohols but has low solubility in water. This data strongly suggests that your compound is a solid at room temperature and that alcohols are a good starting point for screening.

The following workflow outlines a rational approach to solvent selection.

Solvent_Selection_Workflow cluster_0 Step 1: Analyze Target Molecule cluster_1 Step 2: Propose Candidate Solvents cluster_2 Step 3: Small-Scale Screening A This compound - Phenolic -OH (Polar) - Ethyl Ester (Intermediate) - Fluoro-Aromatic (Non-polar character) B Single Solvents: Water (Polar, Protic) Isopropanol (Intermediate, Protic) Ethyl Acetate (Intermediate, Aprotic) Toluene (Non-polar, Aromatic) A->B C Mixed Solvents (for fine-tuning): Ethanol/Water Hexane/Ethyl Acetate A->C D Test ~20 mg of compound with 0.5 mL of cold solvent B->D C->D E Insoluble Cold? D->E F Soluble Hot? E->F Yes I REJECT: Too soluble E->I No G Crystals form on Cooling? F->G Yes J REJECT: Insoluble F->J No H IDEAL SOLVENT G->H Yes K REJECT: No precipitation G->K No

Caption: Workflow for rational solvent selection.

II. Experimental Protocols

Question: Can you provide a detailed protocol for screening potential recrystallization solvents?

Answer: Absolutely. This protocol is designed to efficiently test multiple solvents using a minimal amount of your valuable compound.

Protocol: Small-Scale Solvent Screening

Objective: To identify a solvent or solvent system where this compound exhibits high solubility at an elevated temperature and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate or water bath

  • Pasteur pipettes

  • Ice bath

  • Candidate Solvents (see table below)

SolventBoiling Point (°C)PolarityRationale & Notes
Water100HighLikely to be a poor solvent alone, but excellent as an anti-solvent with alcohols.
Ethanol (EtOH)78Polar ProticOften a good choice for phenolic compounds. May be too good a solvent.
Isopropanol (IPA)82IntermediateLess polar than ethanol; may offer a better solubility differential.
Ethyl Acetate (EtOAc)77IntermediateGood solvent for esters.[2] A common choice for compounds of this type.
Toluene111Non-polarMay be a good choice if impurities are highly polar. Higher boiling point requires caution to prevent oiling out.[4]
Heptane/Hexanes~69-98Non-polarUnlikely to dissolve the compound alone, but useful as an anti-solvent with EtOAc or Toluene.

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude solid into separate, labeled test tubes.

  • Cold Solubility Test: Add the first candidate solvent dropwise (approx. 0.5 mL) to the first test tube at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a single solvent and should be rejected.[1]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble cold, gently heat the test tube in a water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Do not add an excessive amount; the goal is a concentrated solution.[5]

  • Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod just below the meniscus.

  • Induce Precipitation: If crystals do not appear at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Evaluation:

    • Excellent Solvent: The compound dissolves in a minimal amount of hot solvent and yields a large quantity of crystals upon cooling.

    • Fair Solvent: May require cooling in an ice bath to induce crystallization, or the recovery may appear moderate.

    • Poor Solvent: The compound is either too soluble at room temperature or nearly insoluble in boiling solvent, or it fails to crystallize upon cooling.[6]

  • Mixed Solvent Test (if needed): If your compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system is ideal.[7][8] a. Dissolve the compound in the minimum amount of the "good" hot solvent (ethanol). b. Add the "poor" solvent (water) dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the point of saturation. c. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. d. Allow to cool as described in steps 4-5.

Question: I have identified a promising solvent. What is the full-scale recrystallization protocol?

Answer: Once you have selected an optimal solvent system, you can proceed with a larger scale purification. The following is a self-validating protocol.

Protocol: Bulk Recrystallization of this compound

Recrystallization_Protocol A 1. Dissolution Dissolve crude solid in MINIMUM amount of BOILING solvent. B 2. Hot Filtration (Optional) If solution has insoluble impurities (e.g., dust) or is colored. A->B C 3. Crystallization Allow filtrate to cool SLOWLY to room temperature. Then, move to ice bath. B->C D 4. Isolation Collect crystals by suction filtration (e.g., Büchner funnel). C->D E 5. Washing Wash crystals with a SMALL amount of ICE-COLD solvent. D->E F 6. Drying Dry crystals under vacuum to remove all residual solvent. E->F G Purified Product F->G

Caption: Standard experimental workflow for recrystallization.

Detailed Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of your chosen solvent and heat the mixture to a gentle boil. Continue adding small portions of hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of solvent necessary to achieve a saturated solution, as using too much is a common cause of low yield.[6]

  • Decolorization (Conditional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Caution: Do not use charcoal if you can avoid it. Phenolic compounds can sometimes form colored complexes with trace ferric ions present in charcoal, which would impair purification.[7] If used, re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Conditional): If you used charcoal or if there are insoluble impurities, you must filter the hot solution. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, you can maximize your yield by placing the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

III. Troubleshooting & FAQs

Question: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

Answer: This indicates one of two possibilities:

  • Poor Solvent Choice: The solvent you've selected may simply be a poor solvent for your compound, even when hot. You should revisit the solvent screening protocol with different solvents.

  • Insoluble Impurity: It is possible that the undissolved material is not your product but a highly insoluble impurity. If the bulk of your compound has dissolved and only a small amount of solid remains, you should proceed with a hot filtration to remove the insoluble material before cooling.

Question: My solution has cooled, but no crystals have formed. What's wrong?

Answer: This is a very common issue, often related to supersaturation or using too much solvent.[9] Here is a sequence of steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" will act as a template for crystallization.

  • Reduce Solvent Volume: You may have used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration, and then attempt to cool it again.

  • Re-evaluate: If all else fails, you can evaporate all the solvent and re-attempt the recrystallization with a different solvent or a mixed-solvent system.[6]

Question: My compound separated as an oil, not crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] It is common when the compound is significantly impure or when the boiling point of the solvent is too high.[4][9]

  • Solution 1: Re-dissolve and Modify: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can try letting the hot plate cool down over several hours.[9]

  • Solution 2: Change Solvents: If the problem persists, choose a solvent with a lower boiling point.

  • Solution 3 (for mixed solvents): If using a mixed solvent system, you may have added too much of the "poor" solvent (anti-solvent). Re-heat to dissolve the oil, add more of the "good" solvent until the solution is clear, and then cool again slowly.

Question: Why is my final yield so low?

Answer: A low yield (e.g., less than 50%) can be frustrating. The most common causes are:

  • Using Too Much Solvent: This is the most frequent error. A significant portion of your compound remains dissolved in the mother liquor even when cold.[6]

  • Premature Crystallization: The compound crystallized in the filter paper during hot filtration. Ensure your funnel and flask are pre-heated.

  • Washing with Room Temperature Solvent: Washing the final crystals with warm or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in solution.

You can often recover more material by collecting the filtrate (the "mother liquor") and boiling off some of the solvent to obtain a "second crop" of crystals.[6] Note that this second crop may be less pure than the first.

IV. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Gong, L., et al. (2016). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Lin, D., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • DrugBank. (n.d.). Ethyl p-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Quora. (2021). What is ethyl benzoate from benzoic acid?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to Ethyl 4-fluoro-3-hydroxybenzoate in Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. For researchers and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of Ethyl 4-fluoro-3-hydroxybenzoate as a versatile building block in the synthesis of targeted inhibitors, weighing its performance against common alternatives and providing the experimental rationale to guide your synthetic strategy.

The Chemical Versatility of this compound

This compound presents three key functional groups that serve as versatile handles for a variety of chemical transformations: a phenolic hydroxyl group, an ethyl ester, and a strategically positioned fluorine atom. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of complex molecular architectures.

  • The Phenolic Hydroxyl Group: This group is a prime site for O-alkylation, including Williamson ether synthesis, to introduce a wide array of side chains and build out the molecular scaffold.

  • The Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many bioactive molecules. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring and can play a crucial role in the binding of the final inhibitor to its target protein.

The interplay of these functional groups makes this compound a particularly attractive starting material for the synthesis of inhibitors targeting a range of enzymes, including Poly (ADP-ribose) polymerase (PARP) and BRAF kinase.

Comparative Analysis: Synthesizing a Key PARP Inhibitor Intermediate

To objectively assess the efficacy of this compound, we will compare its hypothetical use in the synthesis of a key intermediate for the PARP inhibitor Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, against a common non-fluorinated analogue, Ethyl 3-hydroxybenzoate.

MetricRoute A: this compound Route B: Ethyl 3-hydroxybenzoate (Alternative) Justification & Rationale
Starting Material This compoundEthyl 3-hydroxybenzoateDirect comparison of a fluorinated vs. non-fluorinated starting material for a similar synthetic goal.
Key Transformations O-alkylation, Ester HydrolysisO-alkylation, Ester HydrolysisBoth routes would likely employ similar fundamental reactions to build the target intermediate.
Anticipated Number of Steps 3-4 steps to key intermediate3-4 steps to key intermediateThe core synthetic pathway to the phthalazinone-methyl-benzoic acid moiety would be comparable in length.
Potential Overall Yield Moderate to HighModerate to HighYields would be highly dependent on the optimization of each step. The fluorine atom is not expected to significantly hinder the key transformations.
Key Advantage Introduces fluorine early in the synthesis, which is often crucial for the biological activity of PARP inhibitors. The fluorine can enhance binding affinity and improve metabolic stability.More readily available and potentially lower cost starting material. Synthesis may be more straightforward without the need to consider the electronic effects of fluorine.The primary advantage of Route A is the strategic placement of fluorine. For many PARP inhibitors, this is a non-negotiable structural feature for potency.
Potential Challenges The electron-withdrawing nature of fluorine may slightly alter the reactivity of the hydroxyl group, potentially requiring optimization of reaction conditions for the O-alkylation step.The final product would lack the fluorine atom, likely resulting in a significant loss of biological activity as a PARP inhibitor.The challenge in Route A is manageable with standard optimization techniques, while the challenge in Route B is a fundamental flaw in the context of synthesizing a potent fluorinated inhibitor.

Case Study: Synthesis of a Key Intermediate for Fluorinated Inhibitors

The following section details a representative, multi-step protocol for the synthesis of a versatile intermediate, 4-fluoro-3-alkoxybenzoic acid, starting from this compound. This highlights the practical application of this building block.

Experimental Protocol: Synthesis of 4-fluoro-3-(alkoxy)benzoic acid

This synthesis involves a three-step process: protection of the carboxylic acid via esterification (assuming the starting material is the acid), etherification of the phenolic hydroxyl group, and finally, deprotection of the carboxylic acid.

Step 1: Esterification of 4-Fluoro-3-hydroxybenzoic acid (Protection)

This step is necessary if starting from the carboxylic acid to prevent interference in the subsequent base-mediated etherification.

  • Materials: 4-Fluoro-3-hydroxybenzoic acid, anhydrous methanol (MeOH), thionyl chloride (SOCl₂), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-Fluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq).

    • Heat the mixture at 70 °C for 60 minutes.[1]

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield mthis compound.

Step 2: O-Alkylation of Mthis compound (Etherification)

This is a standard Williamson ether synthesis.

  • Materials: Mthis compound, desired alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve mthis compound (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) and the alkyl halide (1.1 eq).

    • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor by TLC (typically 4-12 hours).[2]

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Saponification of the Methyl Ester (Deprotection)

This final step hydrolyzes the ester to reveal the desired carboxylic acid.

  • Materials: Methyl 4-fluoro-3-alkoxybenzoate, methanol (or THF), water, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the methyl 4-fluoro-3-alkoxybenzoate (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of NaOH (2.0 - 4.0 eq).

    • Stir the mixture at room temperature or gently heat (40-50 °C) until the starting material is consumed (monitor by TLC, typically 1-4 hours).[2]

    • Cool the mixture and remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final 4-fluoro-3-alkoxybenzoic acid.

Synthetic Workflow Diagram

SynthesisWorkflow A This compound B O-Alkylation (Alkyl Halide, Base) A->B Step 1 C Ethyl 4-fluoro-3-alkoxybenzoate B->C D Ester Hydrolysis (NaOH or LiOH, H₃O⁺) C->D Step 2 E 4-fluoro-3-alkoxybenzoic acid (Key Intermediate) D->E F Amide Coupling (Amine, Coupling Agent) E->F Step 3 G Target Inhibitor Scaffold F->G

Caption: A generalized workflow for the synthesis of target inhibitors from this compound.

Conclusion: An Authoritative Recommendation

From a senior application scientist's perspective, this compound stands out as a superior building block for the synthesis of fluorinated inhibitors, particularly in the context of targets where a fluorine atom is a known contributor to potency and pharmacokinetic profile, such as in many PARP and BRAF inhibitors. While non-fluorinated analogues may offer a more economical entry point, they ultimately lead to compounds that are likely to be biologically inferior for these specific targets. The synthetic steps required to utilize this compound are robust and well-established, and any minor adjustments to reaction conditions due to the presence of the fluorine atom are well within the scope of standard synthetic optimization. For research programs aiming to develop best-in-class inhibitors, the early and strategic incorporation of fluorine using building blocks like this compound is not just a matter of convenience, but a scientifically sound decision that can significantly increase the probability of success.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Google Patents. (n.d.). CN105985294B - Preparation method of olaparib.
  • National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • National Center for Biotechnology Information. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of Synthesized Ethyl 4-fluoro-3-hydroxybenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Ethyl 4-fluoro-3-hydroxybenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound. We will explore the causality behind the selection of specific HPLC parameters, present a self-validating protocol, and objectively compare its performance against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). All methodologies are presented in accordance with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity determination of non-volatile and thermally labile compounds like this compound.[4] Its robustness, versatility, and high resolving power make it the most widely applied technique in pharmaceutical quality control.[5][6] A reversed-phase method, where the stationary phase is nonpolar and the mobile phase is polar, is ideally suited for this analyte due to its moderate polarity.

Understanding Potential Impurities

To develop a robust purity analysis method, one must first understand the potential impurities that could arise during synthesis. The synthesis of this compound typically involves the esterification of 4-fluoro-3-hydroxybenzoic acid. The synthesis of the parent acid may start from 4-fluorophenol.[7] Therefore, potential impurities could include:

  • Impurity A: 4-fluoro-3-hydroxybenzoic acid (unreacted starting material).

  • Impurity B: 4-fluorophenol (precursor).

  • Impurity C: Di-ethylated byproducts or other ester-related side products.

  • Impurity D: Degradation products resulting from exposure to strong acids/alkalis or oxidizing agents during workup.[8]

A successful HPLC method must be able to resolve the main peak of this compound from these and other potential process-related impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed to be a self-validating system, grounded in established chromatographic principles for substituted benzoates and parabens.[9][10][11]

1. Objective: To determine the purity of a synthesized batch of this compound by separating the main component from potential impurities and quantifying its area percentage.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic Acid (or Trifluoroacetic acid, TFA)

  • Reference standards for any known impurities (if available)

3. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse XDB-C18, 4.6 mm x 150 mm, 3.5 µm)The C18 stationary phase provides excellent hydrophobic retention for aromatic esters like the target analyte.[10] The particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe ACN/water system is a standard mobile phase for reversed-phase HPLC. Formic acid is added to control the ionization of the phenolic hydroxyl group and any acidic impurities (like Impurity A), ensuring sharp, symmetrical peaks.
Elution Mode GradientA gradient elution is chosen to ensure that both more polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated and eluted within a reasonable runtime.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (re-equilibration)This gradient starts with a moderate organic phase concentration to retain and resolve early eluting compounds, then ramps up to elute the main analyte and any more hydrophobic impurities, followed by a re-equilibration step to ensure reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 258 nmAromatic compounds with phenolic groups typically exhibit strong UV absorbance. 258 nm is a common wavelength for detecting parabens and related structures, offering good sensitivity.[11]
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution 1:10 with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

5. Analysis and Calculation:

  • Inject a blank (diluent) to confirm the absence of system peaks.

  • Inject the prepared sample solution.

  • Identify the peak for this compound based on its expected retention time.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method's validity should be confirmed through a formal validation process assessing parameters like specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[12][13]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample (approx. 10 mg) s2 Dissolve in Diluent (ACN/Water, 1 mg/mL) s1->s2 s3 Dilute to Final Conc. (0.1 mg/mL) s2->s3 s4 Filter with 0.45 µm Syringe Filter s3->s4 h1 Inject Blank (Diluent) s4->h1 To HPLC System h2 Inject Sample (10 µL) h1->h2 h3 Acquire Chromatogram (UV at 258 nm) h2->h3 d1 Integrate All Peaks h3->d1 Raw Data d2 Calculate Area % Purity d1->d2 end end d2->end Final Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the predominant technique, other methods can serve as orthogonal (confirmatory) techniques or may be preferable in specific scenarios. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particles (3-5 µm).Similar to HPLC but uses smaller stationary phase particles (<2 µm) and higher pressures (~15,000 psi).[14][15]Separation of volatile compounds in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.
Speed Moderate (Typical run time: 20-30 min).Very Fast (Run times can be up to 10x faster than HPLC).[16]Fast (Typical run time: 10-20 min).
Resolution Good to Excellent.Excellent; sharper and narrower peaks provide superior resolution.[16]Excellent for volatile compounds.
Sensitivity Good.Excellent; narrower peaks lead to higher signal-to-noise ratio.[5][16]Very high, especially with sensitive detectors like FID or MS.
Solvent Usage High.Low; significant reduction in solvent consumption compared to HPLC.[5][14]Very low (uses carrier gas).
Suitability for Analyte Excellent. Ideal for non-volatile and thermally stable compounds like this compound.Excellent. Offers significant improvements in speed and resolution over HPLC.[5]Conditional. The analyte has a relatively high boiling point and contains polar hydroxyl and ester groups. This can cause peak tailing and poor chromatography.[17] Derivatization (e.g., silylation) of the hydroxyl group is often required to improve volatility and peak shape, adding a step to sample preparation.[17]
Primary Use Case Routine quality control, purity testing, and assay.High-throughput screening, complex mixture analysis, and when faster results are critical.Analysis of volatile and semi-volatile compounds, residual solvents. Often used as an orthogonal method to HPLC.[4]
In-Depth Look at Alternatives

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This smaller particle size dramatically increases column efficiency, leading to significantly better resolution, higher sensitivity, and much faster analysis times.[5] For a drug development laboratory focused on high-throughput screening or rapid batch release, transitioning from HPLC to UPLC can offer substantial gains in productivity and a reduction in solvent waste.[14] The primary drawback is the higher initial cost of the UPLC system, which is designed to operate at much higher backpressures than standard HPLC equipment.[5]

Gas Chromatography (GC): A Volatility-Dependent Choice

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] While benzoate esters can be analyzed by GC, the presence of the polar phenolic hydroxyl group in this compound presents a challenge.[17] Polar analytes tend to interact strongly with active sites in the GC system, leading to broad, tailing peaks and poor quantitation.

To overcome this, a chemical derivatization step is typically required to convert the polar -OH group into a less polar, more volatile derivative (e.g., a trimethylsilyl ether).[17] While effective, this adds complexity and a potential source of error to the sample preparation workflow. However, when coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities, making it an excellent tool for identifying unknown impurities.[4]

Conclusion: Selecting the Right Tool for the Job

For the routine purity analysis of synthesized this compound, Reversed-Phase HPLC remains the most practical, robust, and reliable method. It provides excellent resolution for potential synthesis-related impurities without the need for complex sample derivatization. The methodology is well-established in the pharmaceutical industry and aligns perfectly with regulatory expectations for quality control.

UPLC represents a direct enhancement of the HPLC technique, offering significant advantages in speed and efficiency, making it the superior choice for high-throughput environments. Gas Chromatography serves as a valuable orthogonal technique, particularly when coupled with mass spectrometry for the structural elucidation of unknown volatile impurities, but its requirement for derivatization makes it less suitable for routine purity checks of the primary compound.

The ultimate choice of method depends on the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, and available instrumentation.[5] However, a well-validated HPLC method, as detailed in this guide, provides a trustworthy and authoritative foundation for ensuring the quality and purity of this compound in any research or development setting.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. [Link]

  • Google Patents. (2014). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylparaben. Retrieved from HELIX Chromatography. [Link]

  • ResearchGate. (2020). Benzoic acid determination with GC-FID? Retrieved from ResearchGate. [Link]

  • PharmaGuideline. (2018). Differences between HPLC and UPLC. Retrieved from PharmaGuideline. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from Quick Company. [Link]

  • Agilent. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from Agilent. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • Matyjaszczyk, P., & Świerczek, M. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica, 71(4), 639-646. [Link]

  • Taylor & Francis Online. (2023). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved from Taylor & Francis Online. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • Revue Roumaine de Chimie. (2018). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Retrieved from Revue Roumaine de Chimie. [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Retrieved from Shimadzu. [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from Technology Networks. [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs. [Link]

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference? Retrieved from Chromatography Today. [Link]

  • SIELC Technologies. (n.d.). Ethylparaben. Retrieved from SIELC Technologies. [Link]

  • CQA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from CQA. [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from NIST WebBook. [Link]

  • RJPT. (2018). A Review on Comparative study of HPLC and UPLC. Retrieved from RJPT. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.